molecular formula C14H14O6 B2786489 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid CAS No. 300674-05-9

2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

Cat. No. B2786489
CAS RN: 300674-05-9
M. Wt: 278.26
InChI Key: FSSBTUPGSPOFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, also known as EMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. EMBA is a member of the benzofuran family and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The exact mechanism of action of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. This compound has also been shown to activate certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid. One area of research is to further elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets for diseases such as cancer and inflammation. Another area of research is to investigate the potential use of this compound in combination with other drugs or therapies, which may enhance its therapeutic effects. In addition, there is a need for further research on the safety and toxicity of this compound, which will be important for its potential use as a therapeutic agent. Finally, there is a need for clinical trials to investigate the potential therapeutic value of this compound in humans.

Synthesis Methods

2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid can be synthesized using a multi-step process that involves the reaction of 2-methylbenzofuran-5-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylbenzofuran-5-yl)oxyacetate. This intermediate is then hydrolyzed with sodium hydroxide to form this compound.

Scientific Research Applications

2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been extensively studied for its potential therapeutic value in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSBTUPGSPOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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